molecular formula C10H16N2O B13220227 {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol

Cat. No.: B13220227
M. Wt: 180.25 g/mol
InChI Key: FNLVYRUVSJXERZ-UHFFFAOYSA-N
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Description

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]pyridine core fused with a methanol group. It has a molecular formula of C10H16N2O and a molecular weight of 180.25 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol can be achieved through various synthetic routes. One common method involves the use of aryl glyoxal monohydrates, ethyl acetoacetate, hydrazine hydrate, and 2-aminopyridine in the presence of tetrapropylammonium bromide under reflux conditions in ethanol. This one-pot, four-component reaction is known for its high yield (82-94%) and efficiency .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The availability and low cost of starting materials, along with the short reaction time and easy workup process, make this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products

The major products formed from these reactions include various imidazo[1,2-a]pyridine derivatives, which are valuable in pharmaceutical and chemical research .

Scientific Research Applications

{2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of {2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

(2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanol

InChI

InChI=1S/C10H16N2O/c1-2-8-9(7-13)12-6-4-3-5-10(12)11-8/h13H,2-7H2,1H3

InChI Key

FNLVYRUVSJXERZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2CCCCC2=N1)CO

Origin of Product

United States

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